molecular formula C13H10Cl2N2O3S2 B12761500 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((2,6-dichlorophenyl)methyl)-4-methyl-, 1,1-dioxide CAS No. 214916-36-6

2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((2,6-dichlorophenyl)methyl)-4-methyl-, 1,1-dioxide

Cat. No.: B12761500
CAS No.: 214916-36-6
M. Wt: 377.3 g/mol
InChI Key: NZQCIMMMJGUFGM-UHFFFAOYSA-N
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Description

2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((2,6-dichlorophenyl)methyl)-4-methyl-, 1,1-dioxide is a complex organic compound that belongs to the class of thiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((2,6-dichlorophenyl)methyl)-4-methyl-, 1,1-dioxide typically involves multi-step organic reactions. Common starting materials include thieno compounds and dichlorophenyl derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiadiazine derivatives.

Biology

In biology, it may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers explore its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, this compound could be explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific diseases.

Industry

In industry, it may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazine derivatives, such as:

  • 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one derivatives with different substituents.
  • Thiadiazole compounds with similar structural motifs.

Uniqueness

What sets 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((2,6-dichlorophenyl)methyl)-4-methyl-, 1,1-dioxide apart is its specific substitution pattern, which may confer unique reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

214916-36-6

Molecular Formula

C13H10Cl2N2O3S2

Molecular Weight

377.3 g/mol

IUPAC Name

2-[(2,6-dichlorophenyl)methyl]-4-methyl-1,1-dioxothieno[3,4-e][1,2,4]thiadiazin-3-one

InChI

InChI=1S/C13H10Cl2N2O3S2/c1-16-11-6-21-7-12(11)22(19,20)17(13(16)18)5-8-9(14)3-2-4-10(8)15/h2-4,6-7H,5H2,1H3

InChI Key

NZQCIMMMJGUFGM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CSC=C2S(=O)(=O)N(C1=O)CC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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